(5-Ethoxypyridin-3-yl)methanol
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Overview
Description
(5-Ethoxypyridin-3-yl)methanol is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyridine, featuring an ethoxy group at the 5-position and a hydroxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethoxypyridin-3-yl)methanol typically involves the ethoxylation of 3-hydroxymethylpyridine. One common method includes the reaction of 3-hydroxymethylpyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with an ethoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols or amines. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of various derivatives. Reagents such as sodium hydride and alkyl halides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(5-Ethoxypyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving pyridine derivatives.
Medicine: Potential applications include the development of pharmaceutical agents targeting specific biological pathways. Its derivatives may exhibit therapeutic properties.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Ethoxypyridin-3-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain enzymes or receptors, modulating their activity. The ethoxy and hydroxymethyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Hydroxymethylpyridine: Lacks the ethoxy group, making it less hydrophobic and potentially altering its reactivity.
5-Methoxypyridin-3-yl)methanol: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its chemical properties and reactivity.
(5-Ethoxypyridin-3-yl)amine: Contains an amine group instead of a hydroxymethyl group, leading to different chemical behavior and applications.
Uniqueness: (5-Ethoxypyridin-3-yl)methanol is unique due to the presence of both an ethoxy group and a hydroxymethyl group on the pyridine ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(5-ethoxypyridin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8-3-7(6-10)4-9-5-8/h3-5,10H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDRIJRDGZTARJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=CC(=C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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